CID 166597564
Description
The compound was isolated via vacuum distillation (Figure 1D), with its relative abundance quantified across distillation fractions .
Properties
Molecular Formula |
C34H27KN11O11S3 |
|---|---|
Molecular Weight |
900.9 g/mol |
InChI |
InChI=1S/C34H27N11O11S3.K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56); |
InChI Key |
OBGQCZYLWPQZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[K] |
Related CAS |
99576-15-5 85223-29-6 |
Origin of Product |
United States |
Preparation Methods
The preparation methods for this compound involve specific synthetic routes and reaction conditions. The synthesis typically includes the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency. For example, the preparation of certain compounds may involve the polymerization of specific monomers followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of certain compounds by lithium can yield secondary phosphines, while oxidation with hydrogen peroxide can produce phosphine oxides .
Scientific Research Applications
The compound “CID 166597564” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and pathways. In medicine, it could be part of drug development research, particularly in understanding its interactions with biological targets. Industrial applications may include its use in the production of polymers, adhesives, and other materials .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For example, certain compounds may act as inhibitors by binding to active sites on enzymes or receptors, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence identifies structurally related compounds, particularly oscillatoxin derivatives (Figure 1 in ), which share core structural motifs with CID 166597563. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
| Property | CID 166597564 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) |
|---|---|---|---|---|
| Molecular Formula | Not explicitly provided | C₃₀H₄₄O₈ | C₃₁H₄₆O₈ | C₂₉H₄₂O₈ |
| Molecular Weight | Not provided | 532.67 g/mol | 546.70 g/mol | 518.64 g/mol |
| Core Structure | Likely cyclic ether | Macrocyclic lactone | Methylated macrocyclic lactone | Truncated lactone |
| Functional Groups | Hydroxyl, ester groups | Lactone, hydroxyl, methyl | Lactone, hydroxyl, methyl | Lactone, hydroxyl |
| Biological Activity | Not studied | Cytotoxic, antifungal | Enhanced bioactivity vs. parent compound | Reduced bioactivity |
| Natural Source | CIEO (plant extract) | Marine cyanobacteria | Synthetic derivative | Marine cyanobacteria |
Key Findings:
Structural Similarities :
- This compound and oscillatoxins share cyclic ether/lactone backbones, critical for bioactivity .
- Methylation (e.g., in CID 185389) enhances stability and bioactivity compared to CID 101283546, suggesting this compound’s methyl derivatives could be explored for similar enhancements .
Functional Differences :
- Oscillatoxins exhibit cytotoxicity due to lactone-mediated membrane disruption, whereas this compound’s ester groups (if present) may confer different reactivity or solubility .
- This compound’s plant origin contrasts with oscillatoxins’ marine sources, implying divergent biosynthetic pathways .
Analytical Methods :
- Both this compound and oscillatoxins were characterized using GC-MS and mass spectrometry, though oscillatoxins require additional nuclear magnetic resonance (NMR) for stereochemical resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
